4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium
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Overview
Description
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science . This compound, in particular, is notable for its role as a catalyst and its involvement in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium typically involves the reaction of pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt . The process involves the following steps:
Mixing pyridine and p-toluenesulfonic acid: The reactants are combined in a suitable solvent, such as methanol or ethanol.
Heating the mixture: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the reaction.
Isolation of the product: The resulting pyridinium salt is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also incorporates steps for the efficient recovery and recycling of solvents and reactants .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as an anti-malarial and anti-cholinesterase inhibitor.
Industry: It is utilized in the production of materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium exerts its effects involves its role as a catalyst. The compound facilitates chemical reactions by providing an organic soluble source of pyridinium ions, which can interact with various substrates to promote reaction pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Pyridinium p-toluenesulfonate: Similar in structure and function, used as a catalyst in organic synthesis.
4-Formyl-1-methylpyridinium benzenesulfonate: Used for the conversion of primary amines to carbonyl compounds.
Uniqueness
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium is unique due to its specific structure, which allows it to act as an effective catalyst in a variety of chemical reactions. Its dual pyridinium groups enhance its reactivity and versatility compared to other similar compounds .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2C7H8O3S/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-12H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVPVMGLSUXURG-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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